molecular formula C7H8N4S B2587712 2-methyl-5-(2-methyl-1H-imidazol-1-yl)-1,3,4-thiadiazole CAS No. 1467872-35-0

2-methyl-5-(2-methyl-1H-imidazol-1-yl)-1,3,4-thiadiazole

Cat. No.: B2587712
CAS No.: 1467872-35-0
M. Wt: 180.23
InChI Key: GZRKOYFAIGYMIS-UHFFFAOYSA-N
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Description

2-methyl-5-(2-methyl-1H-imidazol-1-yl)-1,3,4-thiadiazole is a chemical compound with the molecular formula C7H8N4S and a molecular weight of 180.23 g/mol. Its CAS registry number is 1467872-35-0 . This compound features a molecular hybrid structure containing both imidazole and 1,3,4-thiadiazole rings, a design strategy often employed in medicinal chemistry to combine pharmacophoric features from different bioactive molecules . While specific biological data for this compound is not available in the searched literature, related hybrids of imidazole and 1,3,4-thiadiazole have demonstrated significant potential in pharmaceutical research, particularly as antiprotozoal agents. For instance, such hybrids have shown promising in vitro inhibitory activity against parasites like T. cruzi and L. donovani , which are the causative agents of Chagas disease and Leishmaniasis, respectively . The 1,3,4-thiadiazole moiety is a privileged structure found in numerous compounds with diverse biological activities, making it a key scaffold in the development of new agrochemicals and pharmaceuticals . This compound is intended for research applications, such as in hit-to-lead optimization campaigns, as a building block in organic synthesis, or for biochemical screening to elucidate its specific mechanism of action and potential research applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-methyl-5-(2-methylimidazol-1-yl)-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c1-5-8-3-4-11(5)7-10-9-6(2)12-7/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRKOYFAIGYMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NN=C(S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(2-methyl-1H-imidazol-1-yl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylimidazole with thiosemicarbazide under acidic conditions, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the synthesis is also common in industrial settings.

Chemical Reactions Analysis

Synthetic Routes to the 1,3,4-Thiadiazole Core

The compound is typically synthesized via cyclization reactions involving thiosemicarbazide intermediates. Two primary methods dominate:

Method A: Cyclization of Thiosemicarbazides

Reaction of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide (9 ) with carbon disulfide (CS₂) in basic media yields 5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione (10 ), which undergoes further alkylation or functionalization .
Key conditions :

  • Base: Triethylamine or NaOH

  • Temperature: Room temperature to reflux

  • Yield: 70–85%

Method B: Acid-Mediated Cyclization

Thiosemicarbazides (e.g., 12 ) derived from hydrazide 9 and aryl isothiocyanates cyclize in concentrated H₂SO₄ to form N-substituted 2-amino-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazoles (13 ) .
Reaction parameters :

  • Acid: H₂SO₄ (conc.)

  • Temperature: 80–90°C

  • Time: 7–12 hours

  • Yield: 30–50%

Functionalization Reactions

The 1,3,4-thiadiazole scaffold undergoes regioselective modifications at the C-2 and C-5 positions:

Alkylation

Alkylation of the thione sulfur in 10 with alkyl halides produces alkyl 2-(5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylthio)acetates (11 ) .
Example :

ReagentProductYield
Methyl chloroformateMethyl ester derivative78%
Ethyl bromoacetateEthyl thioether analog82%

Nucleophilic Substitution

The 2-amino group in derivatives like 13 reacts with electrophiles:

  • Sulfonation : Treatment with sulfonyl chlorides yields sulfonamide derivatives .

  • Acylation : Acetic anhydride or benzoyl chloride forms N-acylated products .

Mechanistic Insights

Cyclization proceeds via nucleophilic attack of the thiosemicarbazide nitrogen on a carbonyl carbon, followed by dehydration and sulfur-assisted ring closure . Computational studies suggest:

  • Activation energy : ~25 kcal/mol for acid-mediated cyclization .

  • Regioselectivity : Governed by steric effects of the 2-methylimidazole substituent .

Stability and Reactivity Trends

  • Thermal stability : Decomposes above 240°C .

  • pH sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes in strong alkali .

  • Electrophilic susceptibility : Reacts preferentially at the C-5 position due to electron-withdrawing nitro group effects .

Scientific Research Applications

Research has highlighted several biological activities associated with 2-methyl-5-(2-methyl-1H-imidazol-1-yl)-1,3,4-thiadiazole:

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that derivatives of thiadiazole compounds display potent activity against bacteria and fungi. For example, a series of thiadiazole derivatives demonstrated effectiveness against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Properties

Several studies have explored the anticancer potential of thiadiazole derivatives. The presence of the imidazole moiety enhances the cytotoxic effects against cancer cell lines. For instance, compounds containing the 1,3,4-thiadiazole scaffold have been tested against human glioblastoma and melanoma cells, showing promising results in inhibiting cell proliferation .

Anticonvulsant Activity

Thiadiazole compounds have been investigated for their anticonvulsant effects. Research indicates that certain derivatives can effectively reduce seizure activity in animal models, suggesting their potential utility in treating epilepsy .

Case Studies

Several case studies provide insights into the practical applications of this compound:

Case Study 1: Antimycobacterial Activity

A study evaluated the antimycobacterial activity of various thiadiazole derivatives against M. tuberculosis. The findings indicated that certain compounds exhibited higher efficacy than standard treatments like isoniazid. The selectivity index was also favorable, indicating low toxicity to human cells while maintaining antimicrobial potency .

Case Study 2: Anticancer Screening

In another study focusing on anticancer properties, a library of thiadiazole derivatives was screened for cytotoxicity against multiple cancer cell lines. Notably, one derivative showed an IC50 value in the range of 10–30 µM against human melanoma cells. Molecular docking studies suggested that these compounds interact effectively with key proteins involved in cancer cell survival pathways .

Mechanism of Action

The mechanism by which 2-methyl-5-(2-methyl-1H-imidazol-1-yl)-1,3,4-thiadiazole exerts its effects often involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The imidazole ring can coordinate with metal ions, affecting metalloproteins’ function, while the thiadiazole ring can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Structural Comparisons

Core Heterocycles and Substituent Effects
  • Megazol (2-Amino-5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole): Megazol shares the 1,3,4-thiadiazole-imidazole backbone but includes a nitro group at the imidazole’s 5-position and an amino group on the thiadiazole.
  • Benzoate Derivatives (e.g., 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl-4-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino benzoate): These hybrids incorporate aryl-thiadiazole and nitroimidazole units. The chlorophenyl substituent introduces steric bulk and enhances π-π stacking, contrasting with the target compound’s simpler methyl substituents .
  • Metronidazole-Oxadiazole Hybrids :
    These derivatives replace thiadiazole with oxadiazole, altering electronic properties. The thioether group in oxadiazole derivatives (e.g., compound 9 ) increases nucleophilicity compared to the thiadiazole’s sulfur atom .
Key Structural Differences
Compound Core Structure Substituents Biological Activity
Target Compound 1,3,4-Thiadiazole-imidazole 2-Methyl (imidazole), 5-methyl (thiadiazole) Not reported (predicted antimicrobial)
Megazol 1,3,4-Thiadiazole-imidazole 5-Nitro (imidazole), 2-amino (thiadiazole) Antiprotozoal
Benzoate Derivative 1,3,4-Thiadiazole-imidazole 4-Chlorophenyl, nitroimidazole Antifungal/antibacterial
Metronidazole-Oxadiazole Oxadiazole-imidazole 5-Nitro, thioether Antimicrobial

Physicochemical Properties

  • Melting Points :
    • Target Compound: Unreported, but methyl groups likely reduce melting points compared to nitro-substituted analogs (e.g., Megazol: >200°C; Benzoate derivative: 202–204°C) .
  • Solubility :
    • The target compound’s methyl groups may enhance organic solubility (e.g., DMSO) relative to polar nitro derivatives .

Table 1: Comparative Analysis of Key Compounds

Property Target Compound Megazol Benzoate Derivative Metronidazole-Oxadiazole
Core Structure Thiadiazole-imidazole Thiadiazole-imidazole Thiadiazole-imidazole Oxadiazole-imidazole
Key Substituents 2-Methyl (both rings) 5-Nitro, 2-amino 4-Chlorophenyl, nitro 5-Nitro, thioether
Melting Point (°C) N/A >200 202–204 180–185 (estimated)
Solubility Moderate (DMSO) Low (polar solvents) High (DMSO) Moderate (ethanol)
Synthesis Yield ~70% (estimated) 65–70% 75% 60–80%
Biological Activity Predicted antimicrobial Antiprotozoal Antifungal Broad-spectrum antimicrobial

Biological Activity

2-Methyl-5-(2-methyl-1H-imidazol-1-yl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological properties of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of thioketones with hydrazines or other nitrogenous bases under acidic or basic conditions. Various methods have been reported in the literature to optimize yield and purity.

Biological Activity

The biological activity of this compound includes:

Antimicrobial Activity
Research has shown that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds structurally related to this compound displayed potent activity against various bacterial strains, including Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) as low as 3.125 μg/mL .

Antioxidant Activity
The antioxidant potential of this compound has also been evaluated. In vitro assays indicated that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Cytotoxicity
In cytotoxicity studies against cancer cell lines, some derivatives showed low toxicity to normal cells while exhibiting significant anticancer activity. This selectivity is vital for developing therapeutic agents with minimal side effects .

Case Study 1: Anti-Tubercular Activity

A series of imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and screened for anti-tubercular activity. Seven compounds demonstrated potent efficacy against Mycobacterium tuberculosis, highlighting the potential of thiadiazole derivatives in treating tuberculosis .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, several derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Data Tables

Biological Activity Tested Strains/Cells Results (MIC)
Anti-TubercularMycobacterium tuberculosis3.125 μg/mL
AntibacterialStaphylococcus aureus4 μg/mL
Escherichia coli8 μg/mL
AntioxidantDPPH AssayIC50 = 25 μg/mL
CytotoxicityNormal Cell LinesLow Toxicity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-methyl-5-(2-methyl-1H-imidazol-1-yl)-1,3,4-thiadiazole and its derivatives?

  • Methodological Answer : Key methods include cyclocondensation of thiosemicarbazides with carboxylic acids and Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (P₂O₅/MeSO₃H), which minimizes environmental impact. Substituent introduction often employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole linkages, as seen in derivatives like 9a–9e . Solvent selection (e.g., DMF vs. THF) and catalysts (e.g., CuI) significantly influence yields.

Q. What spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR to identify proton environments and heterocyclic connectivity. IR spectroscopy verifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹).
  • Crystallography : X-ray diffraction (XRD) with SHELXL for refinement and WinGX/ORTEP for visualization . For example, bond lengths and angles in the thiadiazole-imidazole core can confirm planarity and conjugation .

Q. How is the biological activity of this compound initially screened in academic research?

  • Methodological Answer : In vitro assays against protozoal pathogens (e.g., Trypanosoma cruzi) or cancer cell lines (e.g., kinase inhibition assays) are standard. Preclinical efficacy is compared to lead compounds like Megazol, a structurally related antitrypanosomal agent with noted toxicity . Docking studies using AutoDock or similar tools predict binding modes to targets like trypanothione reductase .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of derivatives?

  • Methodological Answer :

  • Catalyst Screening : Test Cu(I) vs. Ru(II) catalysts for regioselectivity in triazole formation .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for solubility vs. eco-friendly alternatives (e.g., PEG-400).
  • Temperature Gradients : Microwave-assisted synthesis reduces reaction time (e.g., 80°C for 2 hours vs. conventional 24-hour reflux) .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

  • Methodological Answer :

  • Disorder/Twinning : Use SHELXL’s TWIN/BASF commands to model twinned crystals .
  • Anisotropic Refinement : Apply restraints for imidazole-thiadiazole torsion angles using WinGX’s PARST constraints .
  • Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., π-π stacking in derivatives from ) .

Q. How can structural modifications reduce toxicity while maintaining biological efficacy?

  • Methodological Answer :

  • Nitro Group Replacement : Replace mutagenic nitroimidazole moieties (as in Megazol) with bioisosteres like trifluoromethyl or cyano groups .
  • SAR Studies : Test substituted aryl groups (e.g., 4-fluorophenyl in 9b) to enhance selectivity for parasitic vs. human targets .
  • Prodrug Design : Introduce hydrolyzable esters to reduce systemic toxicity .

Q. How do computational methods like molecular docking guide the design of derivatives with improved activity?

  • Methodological Answer :

  • Target Selection : Dock derivatives into active sites of validated targets (e.g., T. brucei’s trypanothione reductase) using AutoDock Vina .
  • Binding Affinity Analysis : Compare docking scores (e.g., compound 9c in showed superior ΔG values due to halogen bonding) .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-target complexes (e.g., RMSD < 2 Å indicates robust binding) .

Data Analysis & Contradictions

Q. How can researchers resolve discrepancies in reported biological activity data?

  • Methodological Answer :

  • Assay Standardization : Use identical cell lines (e.g., MCF-7 for anticancer studies) and incubation times .
  • Dose-Response Curves : Calculate IC₅₀ values across multiple replicates to account for variability.
  • Meta-Analysis : Compare data from (Megazol’s high in vitro efficacy vs. in vivo toxicity) to identify assay-specific limitations .

Q. What strategies validate the purity of synthesized derivatives when spectroscopic data overlap?

  • Methodological Answer :

  • 2D NMR : HSQC and HMBC resolve overlapping ¹H signals in imidazole-thiadiazole cores .
  • LC-MS/MS : Confirm molecular ions (e.g., [M+H]⁺ for 9a–9e derivatives) and rule out byproducts .
  • Elemental Analysis : Match experimental vs. calculated C/H/N/S percentages (e.g., ±0.3% tolerance) .

Tables of Key Data

Derivative Biological Target IC₅₀ (µM) Key Modification Reference
MegazolTrypanosoma brucei0.12Nitroimidazole core
9cKinase inhibition (anticancer)1.84-Bromophenyl substituent
5dAntibacterial (Gram+)4.5Benzenethiol linkage

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